MM-589 Tfa is a synthetic compound with the chemical formula C30H45F3N8O7 and a molecular weight of 686.72 g/mol. It is classified under small bioactive molecules, specifically as a fluorinated compound due to the presence of trifluoroacetyl groups. The compound has garnered interest in various scientific fields due to its unique structural and functional properties, making it a candidate for research in pharmacology and biochemistry.
MM-589 Tfa is sourced from specialized chemical suppliers, with Aladdin Scientific being one of the notable distributors. The compound is categorized as a high-purity small molecule, often utilized in research settings for its potential therapeutic applications. Its classification as a fluorinated compound indicates its relevance in studies involving fluorine chemistry, which is known for enhancing biological activity and stability in pharmaceuticals .
The synthesis of MM-589 Tfa involves complex organic reactions that typically utilize trifluoroacetic acid as a catalyst. This acid is known for its effectiveness in facilitating various organic transformations, including functional group deprotections and rearrangements . The synthesis process may include steps such as:
The molecular structure of MM-589 Tfa features a complex arrangement that includes multiple nitrogen atoms, trifluoromethyl groups, and a diverse array of carbon chains. The presence of trifluoroacetyl moieties contributes to its stability and biological activity. Key structural data includes:
MM-589 Tfa can participate in various chemical reactions typical of compounds with similar structures. These reactions may include:
The specific reaction pathways depend on the functional groups present within the molecule, which can be tailored during synthesis to achieve desired outcomes .
The mechanism of action for MM-589 Tfa is primarily associated with its interaction with biological macromolecules such as proteins or nucleic acids. The trifluoromethyl groups enhance lipophilicity, allowing better membrane permeability, which is crucial for cellular uptake. This compound may exert its effects through:
MM-589 Tfa exhibits distinct physical properties that are critical for its applications:
Chemical properties include reactivity patterns typical of fluorinated compounds, such as enhanced stability against hydrolysis compared to non-fluorinated analogs .
MM-589 Tfa has potential applications across various scientific domains:
Research continues to explore the full range of applications for MM-589 Tfa, particularly in developing new therapeutic agents that leverage its unique chemical properties .
WD repeat domain 5 (WDR5) is a structurally conserved nuclear protein featuring a seven-bladed β-propeller domain that serves as a critical interaction hub. Its primary function involves stabilizing the MLL (Mixed Lineage Leukemia) histone methyltransferase complex, which includes subunits RBBP5, ASH2L, and DPY30 (WRAD complex). This complex catalyzes histone H3 lysine 4 trimethylation (H3K4me3), an epigenetic mark associated with active gene promoters [9]. WDR5 acts as a "histone presenter," binding the N-terminus of histone H3 and positioning it for methylation by MLL1’s SET domain. Simultaneously, its central cavity engages the "WIN motif" (WDR5 Interaction Motif) of MLL proteins, making it indispensable for the structural integrity and catalytic activity of the complex [8] [9]. Beyond MLL complexes, WDR5 interacts with transcription factors like MYC via the MBIIIb domain, facilitating their recruitment to target genes involved in ribosome biogenesis and metabolism. This dual role establishes WDR5 as a master regulator of oncogenic transcriptional programs in diverse cancers [7] [9].
Table 1: Core Components of the MLL1 Methyltransferase Complex
| Component | Function | Consequence of Disruption |
|---|---|---|
| WDR5 | Scaffold protein; binds H3 tail & MLL WIN motif | Loss of complex assembly; ↓ H3K4me3 |
| MLL1 (KMT2A) | Catalytic SET domain (H3K4 methyltransferase) | Impaired histone methylation |
| RBBP5/ASH2L | Allosteric activators of MLL1 | ↓ Methyltransferase activity |
| DPY30 | Modulates complex stability | Reduced H3K4me3 deposition |
Chromosomal translocations involving the MLL1 gene (e.g., t(11;19), result in oncogenic MLL fusion proteins (e.g., MLL-AF4, MLL-ENL). These fusions retain the N-terminus of MLL (including the WDR5-binding WIN motif) but lose the C-terminal SET domain. Critically, they recruit aberrant transcriptional complexes that hyperactivate genes such as HOXA9, HOXA10, and MEIS1, driving uncontrolled proliferation and differentiation arrest in hematopoietic progenitors [1] [10]. MLL rearrangements account for ~70% of infant acute leukemias and confer poor prognosis due to chemotherapy resistance. The dependency of MLL fusions on WDR5 for chromatin localization and target gene activation positions the WDR5-MLL interaction as a therapeutic vulnerability [3] [5].
Direct targeting of MLL fusion proteins or their downstream effects has proven challenging. Inhibiting the WDR5-MLL protein-protein interaction (PPI) disrupts the assembly of functional MLL complexes, thereby reducing H3K4me3 at critical oncogenes. This strategy offers advantages:
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1